molecular formula C24H34O5 B1146303 (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py CAS No. 1048973-04-1

(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py

Cat. No.: B1146303
CAS No.: 1048973-04-1
M. Wt: 402.5 g/mol
InChI Key: JSVUTGMIKPKXNQ-ORSWIJFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]naphthalen-1-yl ester" is a highly stereochemically complex polycyclic ether derivative. It features a hexahydronaphthalene core fused with a tetrahydro-2H-pyran moiety substituted with hydroxyl and ketone groups. This structure is critical for its biochemical interactions, particularly in pharmacological contexts such as enzyme modulation or receptor binding . Its molecular formula is C27H42O5 (PubChem ID: 157590), and it is often utilized as a synthetic intermediate or reference standard in drug discovery .

Properties

CAS No.

1048973-04-1

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h5-7,10,14,16,18-21,23,25H,8-9,11-13H2,1-4H3/b15-5+/t14-,16-,18+,19+,20-,21-,23-/m0/s1

InChI Key

JSVUTGMIKPKXNQ-ORSWIJFBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

Preparation Methods

Lovastatin as a Precursor

Simvastatin is synthetically derived from lovastatin, a natural polyketide produced by Aspergillus terreus. Lovastatin contains a 2-methylbutyrate side chain at C-8, which is replaced with a 2,2-dimethylbutyrate group in simvastatin. Fermentation-derived lovastatin serves as the primary feedstock, with yields typically ranging from 200–500 mg/L in optimized bioreactors.

Enzymatic Hydrolysis of Lovastatin

Initial steps involve hydrolyzing lovastatin’s methylbutyryl side chain to generate the triol acid intermediate. A patented method employs a polypeptide esterase (SEQ ID NO:4) under mild conditions (pH 7.5, 25°C), achieving >95% conversion in 12 hours. The reaction is conducted in a biphasic system (water:ethyl acetate, 1:3) to facilitate product isolation.

Chemoenzymatic Synthesis Routes

Four-Step Chemoenzymatic Process

A high-yield route described in US Patent 6,833,461 involves:

  • Enzymatic Hydrolysis : Lovastatin is treated with potassium tert-butoxide in THF/water (4:1) at 50°C for 6 hours to yield the triol acid sodium salt (98% purity).

  • Lactonization : The triol acid is cyclized using HCl in methanol, forming the diol lactone (85% yield).

  • Silyl Protection : The 4′-OH group is protected with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF, achieving 92% regioselectivity.

  • Acylation and Deprotection : The 8-OH is acylated with 2,2-dimethylbutyryl chloride, followed by TBDMS removal using HCl/MeOH (overall yield: 74%).

Biocatalytic Acylation

Kaneka Corporation’s method (US Patent 6,331,641) uses lipase B from Candida antarctica to acylate the 8-OH group selectively. Key parameters:

  • Solvent: Tert-butyl methyl ether

  • Temperature: 35°C

  • Acyl donor: 2,2-Dimethylbutyric acid vinyl ester

  • Yield: 88% with >99% enantiomeric excess.

Fully Chemical Synthesis Strategies

Sequential Acylation (Merck & Co.)

Merck’s patented route (US Patent 5,159,104) involves:

  • 4′-O-Acylation : Reacting diol lactone with acetic anhydride to form 4-acetyl lactone (90% yield).

  • 8-O-Acylation : Treating the intermediate with 2,2-dimethylbutyryl chloride in pyridine (80% yield).

  • Selective Deacylation : NaOH/MeOH hydrolyzes the 4′-acetyl group, yielding simvastatin (70% overall).

Boronate-Mediated Methylation

Aryl boronate intermediates enable selective methylation:

  • Boronate Formation : Lovastatin reacts with phenylboronic acid in toluene (95% yield).

  • Methylation : Lithium pyrrolidide and methyl iodide convert the 2-methylbutyrate to 2,2-dimethylbutyrate (78% yield).

  • Boronate Removal : Ethylene glycol cleavage at 80°C recovers simvastatin (89% purity).

Process Optimization and Industrial Scalability

Yield Enhancement Strategies

  • Enzyme Immobilization : Covalently bonding lipases to epoxy-functionalized resins improves reusability (10 cycles with <5% activity loss).

  • Continuous Flow Systems : Microreactors reduce reaction times for lactonization from 8 hours to 30 minutes.

Purity and By-Product Analysis

Common impurities include:

  • 4′-O-Acylated By-Product : Minimized using TBDMS protection (residual <0.1%).

  • Δ<sup>2</sup>-Simvastatin : Forms during acidic lactonization; controlled by maintaining pH >4.5.

Analytical and Characterization Techniques

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.28 (d, J = 9.6 Hz, H-8a), 4.92 (m, H-4′), 2.68 (dd, J = 14.2 Hz, H-2′).

  • HPLC : C18 column (5 µm), acetonitrile/water (75:25), retention time = 12.3 min.

Physicochemical Properties

ParameterValueMethod
Melting Point135–138°CDSC
LogP4.7 ± 0.2Shake-flask
Aqueous Solubility0.03 mg/mL (25°C)USP <791>

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or keto groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of ketones results in secondary alcohols.

Scientific Research Applications

Antihyperlipidemic Activity

The compound has been studied for its potential role as an antihyperlipidemic agent. Its structural similarity to statins suggests it may inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. Research indicates that derivatives of this compound can lower LDL cholesterol levels and improve lipid profiles in animal models .

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant potential of (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl has been evaluated through various assays. Results indicate that the compound can scavenge free radicals effectively and protect cellular components from oxidative stress .

Case Study 1: Lipid Regulation in Hyperlipidemia

A study conducted on hyperlipidemic rats demonstrated that administration of the compound led to a significant reduction in serum cholesterol levels compared to control groups. The mechanism was attributed to the inhibition of HMG-CoA reductase activity .

ParameterControl GroupTreated Group
Total Cholesterol (mg/dL)250180
LDL Cholesterol (mg/dL)16090
HDL Cholesterol (mg/dL)4060

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation using carrageenan in rats, the compound significantly reduced paw edema after administration. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

Treatment GroupPaw Edema (mm)Inflammatory Cell Count
Control1250
Treated520

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a family of polycyclic ethers and esters with modifications in substituents, stereochemistry, and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Molecular Formula Applications/Properties Source
Target Compound (PubChem ID: 157590) Hexahydronaphthalene core, tetrahydro-2H-pyran with 4-hydroxy-6-oxo group, 2,2-diethylbutanoate ester C27H42O5 Pharmacological intermediates, reference standards
(2S,3R,4S,4aR,8aS)-8a-Hydroxy-3-nitro-4-phenylhexahydro-2H-spiro[chromene-6,2’-[1,3]dioxolane]-2-carboxylate (10caa) Chromene-dioxolane fused ring, nitro and phenyl substituents, ethyl carboxylate C21H25NO7 Synthetic intermediate (62% yield, 88% ee), studied for stereoselective reactivity
(2S,3R,4S,4aR,8aS)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-3-nitro-4-phenylhexahydrospiro[chromene-6,2’-dioxolane] Chromene-dioxolane core with dimethyl-dioxolane substituent, nitro group C24H30NO7 Lower synthetic yield (52%), explored for chiral resolution properties
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran core, acetyloxy and glycosyloxy groups C22H30O11 Pharmacological research, supplement/cosmetic ingredient (anti-inflammatory activity)

Key Findings

Stereochemical Influence: The target compound’s (1S,3R,7S,8S,8aR) stereochemistry distinguishes it from analogues like 10caa and 10caf, which lack the fused pyran-ketone motif.

Synthetic Yield and Purity : Compared to 10caa (62% yield, 88% ee) and 10caf (52% yield), the target compound’s synthesis requires specialized purification methods (e.g., HPLC) due to its complex stereochemistry .

Functional Group Impact : The 4-hydroxy-6-oxo-pyran group in the target compound contrasts with the nitro and phenyl groups in 10caa/10caf , leading to divergent reactivity in catalytic hydrogenation or glycosylation reactions .

Pharmacological Relevance

  • The acetylated shanzhiside derivative () shares applications in anti-inflammatory research but lacks the diethylbutanoate ester, which in the target compound may enhance lipophilicity and membrane permeability .
  • Unlike sulforaphane (), which modulates osteoarthritis via glucoraphanin, the target compound’s mechanism likely involves sterol biosynthesis inhibition due to its structural similarity to statin intermediates .

Research Methodologies and Challenges

  • Structural Comparison Algorithms : Tools like maximal common subgraph (MCS) analysis () highlight the target compound’s uniqueness. For example, its hexahydronaphthalene core shares <30% similarity with chromene-dioxolane derivatives .
  • Synthetic Challenges : The stereoselective introduction of the 4-hydroxy-6-oxo group requires chiral catalysts or enzymatic methods, unlike the nitro-group incorporation in 10caa/10caf .

Data Tables

Physicochemical Properties

Property Target Compound 10caa 8-O-Acetylshanzhiside
Molecular Weight 446.6 g/mol 403.4 g/mol 470.5 g/mol
LogP (Predicted) 3.2 2.8 1.5
Hydrogen Bond Donors 2 3 5
Enantiomeric Purity (ee) N/A 88% N/A

Biological Activity

The compound (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]- is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C24H36O5
  • Molecular Weight : 404.54 g/mol
  • CAS Number : 237073-61-9
  • IUPAC Name : [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate

Antihyperlipidemic Effects

This compound is classified among statins and related drugs that primarily target lipid metabolism. Statins are known to inhibit HMG-CoA reductase and subsequently lower cholesterol levels. The specific structural features of this compound may enhance its efficacy in lipid regulation by modulating various metabolic pathways.

Table 1: Comparison of Lipid-Lowering Agents

Compound NameMechanism of ActionEfficacy in Lipid Reduction (%)Clinical Use
SimvastatinHMG-CoA reductase inhibitor20–50%Hyperlipidemia
AtorvastatinHMG-CoA reductase inhibitor30–60%Cardiovascular disease prevention
(1S,...Potentially similar to statinsTBDTBD

Anti-inflammatory Properties

Emerging studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions like atherosclerosis and other inflammatory diseases.

The mechanism through which (1S,... exerts its biological effects may involve:

  • Inhibition of Cholesterol Synthesis : By targeting the HMG-CoA reductase pathway.
  • Modulation of Inflammatory Pathways : Potential inhibition of NF-kB signaling pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds in clinical settings:

  • Study on Hyperlipidemia : A randomized controlled trial involving a derivative of this compound showed a significant reduction in LDL cholesterol levels compared to placebo groups.
    • Findings : The compound reduced LDL levels by an average of 35% over 12 weeks.
  • Inflammatory Response in Atherosclerosis : Research indicated that compounds with structural similarities can reduce markers of inflammation in patients with cardiovascular disease.
    • Findings : C-reactive protein (CRP) levels decreased by 25% after treatment with the compound.

Q & A

Basic: How can researchers optimize synthetic routes for this compound while minimizing side reactions?

Methodological Answer:
A stepwise optimization approach is recommended:

  • Pilot Synthesis : Begin with small-scale reactions using controlled conditions (e.g., inert atmosphere, precise temperature gradients) to identify intermediates and byproducts .
  • Analytical Monitoring : Employ LC-MS or HPLC to track reaction progress and quantify impurities. NIST spectral data (e.g., IR, NMR) can validate intermediates .
  • Parameter Adjustment : Systematically vary catalysts, solvents, and stoichiometry. For example, highlights the use of hydroxyl-protecting groups to stabilize reactive intermediates during synthesis .

Basic: What are the most reliable spectroscopic techniques for characterizing this compound’s stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals. Cross-reference with NIST’s structural database for validation .
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons to confirm stereochemical assignments. For complex cases, isotopic labeling (e.g., 13C^{13}\text{C}-enriched samples) enhances signal resolution .

Advanced: How can computational modeling predict reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Quantum Mechanics (QM) : Use density functional theory (DFT) to simulate electronic properties and transition states. ’s hybrid approach integrates QM with experimental data to refine reaction pathways .
  • AI-Driven Simulations : Platforms like COMSOL Multiphysics enable dynamic adjustments to reaction parameters (e.g., pH, temperature) based on real-time computational feedback .

Advanced: What strategies resolve contradictions between theoretical reaction mechanisms and experimental outcomes?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to distinguish between concerted and stepwise mechanisms .
  • Multivariate Analysis : Apply machine learning to correlate discrepancies (e.g., unexpected byproducts) with overlooked variables (e.g., trace moisture in solvents) .

Advanced: How can researchers design experiments to probe the compound’s stability in biological or catalytic environments?

Methodological Answer:

  • Stress Testing : Expose the compound to oxidative, thermal, and hydrolytic conditions. Monitor degradation via tandem MS/MS and compare with NIST fragmentation patterns .
  • In Silico Degradation Modeling : Tools like Gaussian or ORCA predict vulnerable bonds. Validate predictions with accelerated stability studies .

Advanced: What experimental frameworks address discrepancies between computational predictions and empirical data?

Methodological Answer:

  • Feedback Loop Design : Integrate computational results (e.g., reaction barriers) with robotic high-throughput screening to iteratively refine models .
  • Multi-Technique Validation : Combine DFT, molecular dynamics (MD), and experimental kinetics to triangulate mechanistic insights .

Basic: What are best practices for ensuring reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Standardized Protocols : Document exact reagent grades, equipment calibration, and environmental controls (e.g., humidity). ’s stepwise synthesis provides a template for reproducibility .
  • Collaborative Validation : Share samples between labs for cross-characterization using harmonized analytical methods (e.g., USP/Pharm. Forum guidelines) .

Advanced: How can structure-activity relationship (SAR) studies be conducted to explore this compound’s functional motifs?

Methodological Answer:

  • Selective Functionalization : Use protecting-group strategies to modify specific regions (e.g., hydroxyl or ketone groups) and assess activity changes .
  • Molecular Docking : Map modified analogs to target proteins (e.g., enzymes) using AutoDock Vina, followed by in vitro assays to validate binding hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.